[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide
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Overview
Description
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C5H9BrN2O2S. It is also known by its IUPAC name, 2-oxotetrahydro-3-furanyl imidothiocarbamate hydrobromide . This compound is characterized by its unique structure, which includes a furan ring, a thiocarbamate group, and a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-oxotetrahydrofuran with thiocarbamate derivatives under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness. Key steps include the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine derivative.
Substitution: The hydrobromide group can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride or sodium acetate in polar solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The thiocarbamate group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
[(2-oxooxolan-3-yl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:
(2-oxooxolan-3-yl)carbamimidothioate hydrobromide: This compound has a similar structure but may differ in its reactivity and biological activity.
2-oxotetrahydro-3-furanyl imidothiocarbamate hydrochloride: This compound has a chloride instead of a bromide group, which can affect its solubility and reactivity.
2-oxotetrahydro-3-furanyl imidothiocarbamate acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-oxooxolan-3-yl) carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.BrH/c6-5(7)10-3-1-2-9-4(3)8;/h3H,1-2H2,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWIGHRSKYQVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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